6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, characterized by the presence of an ethoxybutenyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene typically involves the reaction of 1,5,5-trimethylcyclohexene with an appropriate ethoxybutenyl precursor. One common method is the alkylation of 1,5,5-trimethylcyclohexene with 3-ethoxy-1-buten-1-yl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a metal catalyst such as palladium on carbon can reduce the double bonds to form saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C), nickel (Ni), and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt), and other alkoxides are frequently used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkoxy derivatives
Scientific Research Applications
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents, due to its distinct odor and chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethoxy-1-buten-1-yl)-1,3,3-trimethylcyclohexene
- 3-Methyl-3-buten-1-ol
- 2-Ethoxy-1-buten-1-yl derivatives
Uniqueness
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
70172-07-5 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
6-[(E)-3-ethoxybut-1-enyl]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h8-10,13-14H,6-7,11H2,1-5H3/b10-9+ |
InChI Key |
OBPLZLQGJGRDSL-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(C)/C=C/C1C(=CCCC1(C)C)C |
Canonical SMILES |
CCOC(C)C=CC1C(=CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.